molecular formula C15H17ClF3N3O2S B12234204 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12234204
M. Wt: 395.8 g/mol
InChI Key: YSJMQMJNWCSYJG-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a morpholine ring substituted with a thiomorpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both morpholine and thiomorpholine-4-carbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17ClF3N3O2S

Molecular Weight

395.8 g/mol

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H17ClF3N3O2S/c16-11-7-10(15(17,18)19)8-20-13(11)22-1-4-24-12(9-22)14(23)21-2-5-25-6-3-21/h7-8,12H,1-6,9H2

InChI Key

YSJMQMJNWCSYJG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N3CCSCC3

Origin of Product

United States

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